molecular formula C11H13Br B144843 4-(2-Bromophenyl)-2-methyl-1-butene CAS No. 130955-17-8

4-(2-Bromophenyl)-2-methyl-1-butene

Cat. No.: B144843
CAS No.: 130955-17-8
M. Wt: 225.12 g/mol
InChI Key: AYBPGVKOKLIVNY-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2-methyl-1-butene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, ensuring consistent yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-Bromophenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2-methyl-1-butene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butene chain can undergo addition reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl derivatives: Compounds like 2-bromophenyl acetate and 2-bromophenyl ethyl ether share structural similarities.

    Methylbutene derivatives: Compounds such as 2-methyl-1-butene and 3-methyl-1-butene have similar alkene chains.

Uniqueness

4-(2-Bromophenyl)-2-methyl-1-butene is unique due to the combination of a brominated phenyl ring and a methylbutene chain. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-bromo-2-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBPGVKOKLIVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563972
Record name 1-Bromo-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130955-17-8
Record name 1-Bromo-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Bromophenyl)-2-methyl-1-butene
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